[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C24H21F2N5OS and its molecular weight is 465.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Applications
Research has demonstrated that derivatives similar to the queried compound possess significant antibacterial and antifungal properties. For instance, novel 1,5-disubstituted pyrazole and isoxazole derivatives exhibit good antibacterial and antifungal activity against a range of pathogens, including S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, T. viride, A. flavus, A. brasiliensis, and C. albicans (Sanjeeva, Narendra, & Venkata, 2022). This suggests potential for the development of new antimicrobial agents from related chemical frameworks.
CNS Applications
Compounds structurally related to the query have been explored for potential CNS applications, including as antipsychotic agents. For example, a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols demonstrated promising antipsychotic-like profiles in behavioral animal tests without significant interaction with dopamine receptors, indicating a potentially novel mechanism of action for CNS disorders (Wise et al., 1987).
Anticancer and Antiangiogenic Effects
The exploration of thioxothiazolidin-4-one derivatives for anticancer and antiangiogenic effects provides insight into the therapeutic potential of structurally related compounds. These derivatives have shown significant inhibition of tumor growth and tumor-induced angiogenesis in mouse models, suggesting the possibility of anticancer therapy aimed at inhibiting both tumor cell proliferation and the angiogenesis process (Chandrappa et al., 2010).
Anticonvulsant Agents
The synthesis and evaluation of novel compounds for anticonvulsant activities have been a focus of research, indicating the potential of related chemical structures in managing convulsive disorders. For instance, triazine and isoxazole derivatives have been evaluated for their efficacy as sodium channel blockers and anticonvulsant agents, with some showing significant protective indexes compared to standard drugs (Malik & Khan, 2014).
Properties
IUPAC Name |
[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N5OS/c1-15-22(33-23(27-15)16-6-8-17(25)9-7-16)19-14-20(29-28-19)24(32)31-12-10-30(11-13-31)21-5-3-2-4-18(21)26/h2-9,19-20,28-29H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEHUGOLWUSWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.